molecular formula C15H10ClNO2 B8632052 1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)- CAS No. 83907-64-6

1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)-

Cat. No.: B8632052
CAS No.: 83907-64-6
M. Wt: 271.70 g/mol
InChI Key: VCAVXRXBRBLYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83907-64-6

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2

InChI Key

VCAVXRXBRBLYDE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Carboxyphenyl)acetic acid (9 g) and 4-chloroaniline (6.3 g) in mesitylene (200 ml) were heated at reflux for 18 h, under Dean and Stark conditions. On cooling, the crude product crystallised out and was filtered off. Recrystallisation from ethanol/ethyl acetate gave 2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione, m.p. 178°-180° C. A mixture of this product (2.8 g) and phosphoryl chloride (10 ml) was heated at reflux for 21 h, and excess phosphoryl chloride was then evaporated at reduced pressure. The residue was stirred in ice-water for 4 h, and the precipitate filtered off and suspended in 2% aqueous sodium bicarbonate for 5 minutes. It was again filtered off, taken up in dichloromethane (150 ml) dried and evaporated. Column chromatography of the residue gave a brown solid, which was recrystallised from isooctane/ethyl acetate, to give 3-chloro-2-(4-chlorophenyl)isoquinolin-1(2H)-one m.p. 125°-127° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.